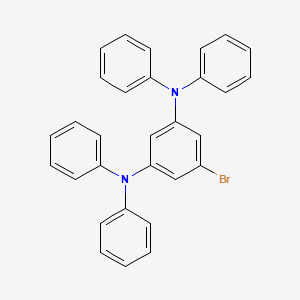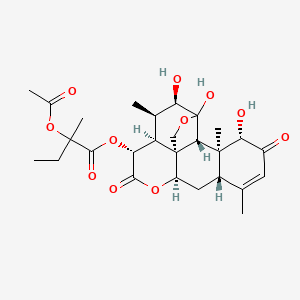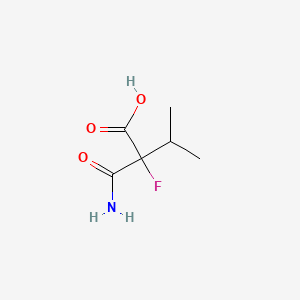![molecular formula C35H56O9 B12810790 (2S,3R,4S,5R)-2-[[(1S,2R,3S,4R,7R,9S,12R,14S,17R,21R,22S)-2-hydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl]oxy]oxane-3,4,5-triol](/img/structure/B12810790.png)
(2S,3R,4S,5R)-2-[[(1S,2R,3S,4R,7R,9S,12R,14S,17R,21R,22S)-2-hydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl]oxy]oxane-3,4,5-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cimigenol-3-O-beta-D-xylpyranoside is a natural compound extracted from the plant cohosh (Polygonum cuspidatum). It is known for its antioxidant, anti-inflammatory, anti-tumor, and antibacterial properties . The chemical structure of Cimigenol-3-O-beta-D-xylpyranoside consists of a cimigenol moiety linked to a beta-D-xylopyranoside group .
Métodos De Preparación
Cimigenol-3-O-beta-D-xylpyranoside is primarily obtained through extraction from the rhizomes of the cohosh plant. The extraction methods commonly used include ultrasonic-assisted extraction, urushiol method, and liquid-liquid extraction . The extracted mixture can be purified using column chromatography, silica gel chromatography, or preparation of high-purity Cimigenol-3-O-beta-D-xylpyranoside .
Análisis De Reacciones Químicas
Cimigenol-3-O-beta-D-xylpyranoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the cimigenol or xylopyranoside moieties .
Aplicaciones Científicas De Investigación
Cimigenol-3-O-beta-D-xylpyranoside has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of Cimigenol-3-O-beta-D-xylpyranoside involves its interaction with various molecular targets and pathways. Its antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress . The anti-inflammatory effects are due to its inhibition of pro-inflammatory cytokines and enzymes . Its anti-tumor activity is linked to the induction of apoptosis in tumor cells and inhibition of cell proliferation .
Comparación Con Compuestos Similares
Cimigenol-3-O-beta-D-xylpyranoside is unique due to its combination of cimigenol and beta-D-xylopyranoside groups. Similar compounds include:
Cimigenoside: Another compound derived from cohosh with similar properties but different glycoside groups.
Cimicifugol xyloside: A compound with a similar structure but different biological activities.
Cimigenol 3-O-beta-D-xylopyranoside: A closely related compound with slight variations in its chemical structure.
These compounds share some properties with Cimigenol-3-O-beta-D-xylpyranoside but differ in their specific biological activities and applications .
Propiedades
Fórmula molecular |
C35H56O9 |
|---|---|
Peso molecular |
620.8 g/mol |
Nombre IUPAC |
(2S,3R,4S,5R)-2-[[(1S,2R,3S,4R,7R,9S,12R,14S,17R,21R,22S)-2-hydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl]oxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C35H56O9/c1-17-14-19-26(30(4,5)40)44-35(43-19)25(17)31(6)12-13-34-16-33(34)11-10-22(42-27-24(38)23(37)18(36)15-41-27)29(2,3)20(33)8-9-21(34)32(31,7)28(35)39/h17-28,36-40H,8-16H2,1-7H3/t17?,18-,19-,20+,21+,22+,23+,24-,25?,26+,27+,28-,31-,32-,33-,34+,35+/m1/s1 |
Clave InChI |
BTPYUWOBZFGKAI-LGGLTORGSA-N |
SMILES isomérico |
CC1C[C@@H]2[C@H](O[C@]3(C1[C@]4(CC[C@@]56C[C@@]57CC[C@@H](C([C@@H]7CC[C@H]6[C@@]4([C@H]3O)C)(C)C)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)C)O2)C(C)(C)O |
SMILES canónico |
CC1CC2C(OC3(C1C4(CCC56CC57CCC(C(C7CCC6C4(C3O)C)(C)C)OC8C(C(C(CO8)O)O)O)C)O2)C(C)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


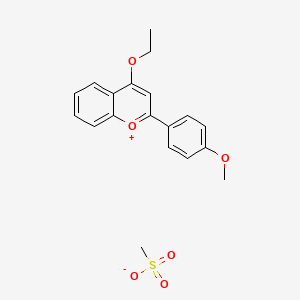

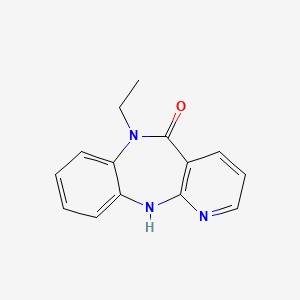
![(1E)-4-Methyl-N-{4-methyl-2-[2-(morpholin-4-yl)ethyl]-2-(naphthalen-1-yl)pentyl}-2-[2-(morpholin-4-yl)ethyl]-2-(naphthalen-1-yl)pentan-1-imine](/img/structure/B12810718.png)
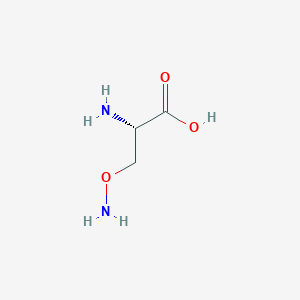

![Ethyl 2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2lambda5-oxazaphospholidine-4-carboxylate](/img/structure/B12810747.png)


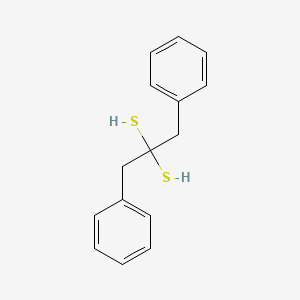
![3,12-Diazabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione](/img/structure/B12810757.png)
